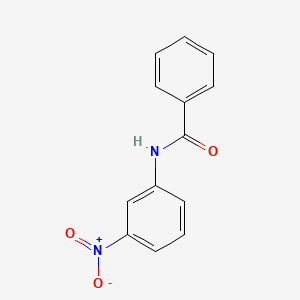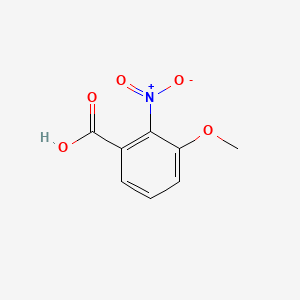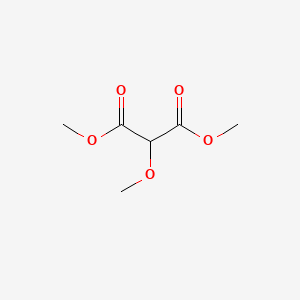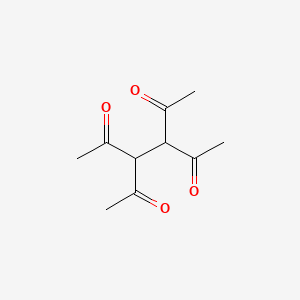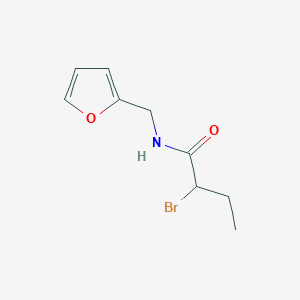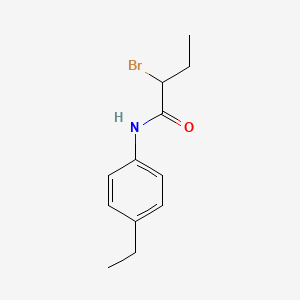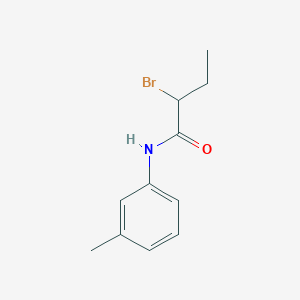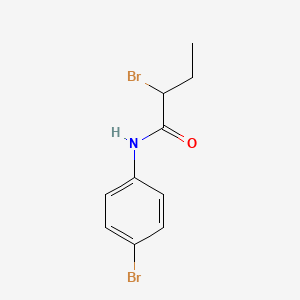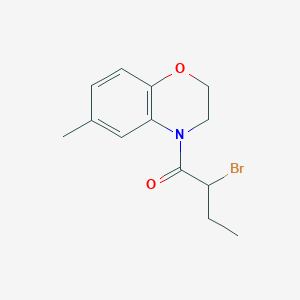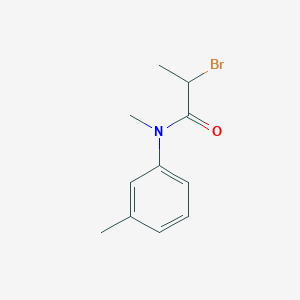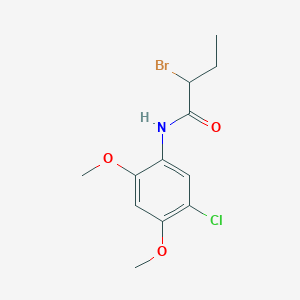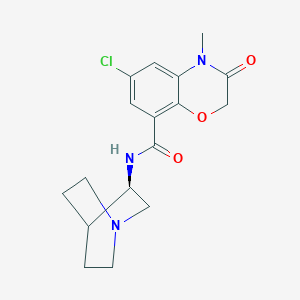
R-Azasetron
概要
説明
R-Azasetron: is a selective 5-HT3 receptor antagonist, primarily used as an antiemetic to manage nausea and vomiting induced by cancer chemotherapy, such as cisplatin chemotherapy . It is marketed under the trade name Serotone and is available in both oral and intravenous forms . The compound has also been investigated for its potential to prevent hearing loss related to sudden sensorineural hearing loss, acoustic trauma, and cisplatin-induced ototoxicity .
準備方法
Synthetic Routes and Reaction Conditions:
Nitration Reaction: Methyl 5-chlorosalicylate is nitrated using acetic anhydride and fuming nitric acid at -5 to 0°C, yielding a pale yellow powder with a 90.3% yield.
Reduction Reaction: The nitrated compound is reduced using ethyl acetate and stannous chloride dihydrate at room temperature, resulting in a yellow-green solid with a 90% yield.
Cyclization Reaction: The reduced compound undergoes cyclization using methyl iodide or dimethyl sulfate as N-methylation reagents.
Industrial Production Methods: The industrial production of azasetron hydrochloride involves the following steps:
- Dissolving azasetron hydrochloride, sodium chloride, lactic acid, and L-arginine in injection water.
- Adjusting the pH to 3.8-4.2 and maintaining the temperature between 50 and 60°C.
- Performing heat preservation adsorption using activated carbon, followed by de-carbonizing, filtering, cooling, fine filtration, nitrogen charging, and filling .
化学反応の分析
Types of Reactions:
Reduction: The reduction of nitrated intermediates using stannous chloride dihydrate is a key step in its synthesis.
Substitution: Substitution reactions involving methyl iodide or dimethyl sulfate are used for N-methylation during the cyclization process.
Common Reagents and Conditions:
Reduction: Ethyl acetate and stannous chloride dihydrate at room temperature.
Substitution: Methyl iodide or dimethyl sulfate for N-methylation.
Major Products:
科学的研究の応用
Chemistry:
- Azasetron is used as a model compound in studies involving 5-HT3 receptor antagonists.
Biology:
- It has been investigated for its potential to prevent hearing loss related to sudden sensorineural hearing loss, acoustic trauma, and cisplatin-induced ototoxicity .
Medicine:
- Azasetron is primarily used as an antiemetic to manage nausea and vomiting induced by cancer chemotherapy .
- It is also being studied for its potential to treat sudden sensorineural hearing loss .
Industry:
- The compound is used in the pharmaceutical industry for the production of antiemetic drugs.
作用機序
R-Azasetron exerts its effects by selectively antagonizing the 5-HT3 receptors, which are involved in the emetic response. By blocking these receptors, azasetron prevents the binding of serotonin, thereby reducing nausea and vomiting . Additionally, it has calcineurin inhibiting properties, which contribute to its potential otoprotective effects .
類似化合物との比較
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness:
特性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKZPHOXUVCQOR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2025360-90-9 | |
| Record name | R-Azasetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2025360909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARAZASETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JC7L0Q4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



